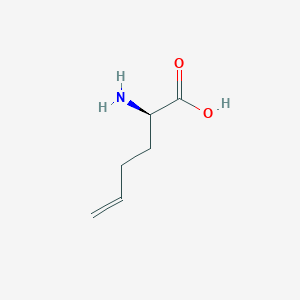

(R)-2-Aminohex-5-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWHDAHNWWMEG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Aminohex-5-enoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (R)-2-Aminohex-5-enoic acid, a non-proteinogenic amino acid of interest in the fields of medicinal chemistry and organic synthesis. This document summarizes its known chemical data, explores its structural features, and outlines its role in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a chiral molecule with a terminal vinyl group, making it a valuable building block for complex organic synthesis. Its chemical data is summarized in the table below. It is important to note that while some experimental data for related compounds and racemic mixtures are available, specific experimental values for the melting point, boiling point, and aqueous solubility of the (R)-enantiomer are not readily found in publicly available literature. The provided boiling point is a predicted value for the racemic mixture.

| Property | Value | Source |

| IUPAC Name | (2R)-2-aminohex-5-enoic acid | [1] |

| CAS Number | 103067-78-3 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [2] |

| Canonical SMILES | C=CCC--INVALID-LINK--C(=O)O | [1] |

| InChI | InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | [1] |

| InChI Key | NPSWHDAHNWWMEG-RXMQYKEDSA-N | [1] |

| Predicted Boiling Point | 242.0 ± 28.0 °C (for racemic mixture) | N/A |

Chemical Structure and Stereochemistry

The structure of this compound is characterized by a six-carbon chain with a carboxylic acid group and an amino group attached to the alpha-carbon (C2). The chirality at the alpha-carbon is in the (R)-configuration. A double bond is present between C5 and C6. This unique combination of functional groups—a primary amine, a carboxylic acid, and a terminal alkene—provides multiple reaction sites for chemical modification.

Caption: Chemical structure of this compound.

Applications in Research and Development

This compound serves as a versatile building block in synthetic organic chemistry, with notable applications in the development of peptidomimetics and enzyme inhibitors.[3]

Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The unique structural features of this compound, particularly its chirality and the presence of the terminal double bond, allow for its incorporation into peptide backbones to introduce conformational constraints or to serve as a handle for further chemical modifications.

Enzyme Inhibition

The design of enzyme inhibitors is a cornerstone of drug discovery. The functional groups of this compound can be tailored to interact with the active sites of specific enzymes. While detailed studies on its specific enzyme targets are not widely reported, its structural motifs are relevant for designing inhibitors for various enzyme classes, such as proteases.

Experimental Protocols

Caption: A logical workflow for the asymmetric synthesis of this compound.

This generalized workflow highlights the key strategic steps that would be involved in the synthesis of this compound. A typical synthesis would likely involve the use of a chiral auxiliary to control the stereochemistry at the alpha-carbon, followed by the introduction of the amino group and the terminal alkene, and concluding with the removal of any protecting groups. The specific reagents and reaction conditions would need to be determined through experimental optimization.

Conclusion

This compound is a chiral, non-proteinogenic amino acid with significant potential as a building block in medicinal chemistry. Its unique structure makes it a valuable component in the synthesis of peptidomimetics and enzyme inhibitors. While detailed experimental data and specific biological pathway information are limited in publicly accessible resources, its fundamental chemical properties and structural features provide a strong foundation for its application in drug discovery and development. Further research into its synthesis and biological activity is warranted to fully explore its therapeutic potential.

References

(R)-2-Aminohex-5-enoic Acid: A Technical Guide to its Stereochemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry, synthesis, and potential applications of (R)-2-Aminohex-5-enoic acid. This non-proteinogenic amino acid serves as a valuable chiral building block in the development of novel pharmaceuticals, particularly in the fields of peptidomimetics and enzyme inhibition.

Stereochemistry

This compound, also known as (R)-allylglycine, possesses a single stereocenter at the α-carbon (C2). The absolute configuration is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment:

-

-NH₂ (Amino group): Highest priority due to the higher atomic number of Nitrogen compared to the adjacent carbons.

-

-COOH (Carboxylic acid group): Second highest priority. The carbon is bonded to two oxygen atoms (one double bond, one single bond).

-

-CH₂-CH₂-CH=CH₂ (But-3-enyl group): Third priority. The α-carbon is attached to a carbon which is in turn attached to other carbons.

-

-H (Hydrogen): Lowest priority.

With the lowest priority group (H) pointing away from the viewer, the sequence from the highest to the lowest priority groups (-NH₂ → -COOH → -CH₂-CH₂-CH=CH₂) proceeds in a clockwise direction, thus assigning the (R) configuration.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its protected precursor, (R)-(N-tert-Butoxycarbonyl)allylglycine, are summarized below.

| Property | This compound | (R)-(N-tert-Butoxycarbonyl)allylglycine |

| Molecular Formula | C₆H₁₁NO₂ | C₁₁H₁₉NO₄ |

| Molecular Weight | 129.16 g/mol | 229.27 g/mol |

| CAS Number | 103067-78-3[1] | 148931-11-9 |

| Appearance | White to off-white solid | White solid |

| Specific Rotation ([α]D) | Data not available in free amino acid form | -29.0° (c 1.0, CHCl₃) |

| ¹H NMR (CDCl₃, ppm) | Data not available in free amino acid form | 5.75 (m, 1H), 5.15 (m, 2H), 5.05 (br d, 1H, J = 7.5 Hz), 4.35 (m, 1H), 2.55 (m, 2H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, ppm) | Data not available in free amino acid form | 175.0, 155.5, 132.5, 119.0, 80.0, 53.0, 34.0, 28.5 |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound can be achieved through various methods. A common strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. The following protocol is based on the synthesis of the N-Boc protected form, (R)-(N-tert-Butoxycarbonyl)allylglycine, as described in Organic Syntheses.

Synthesis of (R)-(N-tert-Butoxycarbonyl)allylglycine

This synthesis utilizes a chiral oxazinone derived from (R)-phenylglycinol to control the stereochemistry of the alkylation step.

Experimental Workflow:

Detailed Protocol:

-

Oxazinone Formation: (R)-Phenylglycinol is reacted with bromoacetyl bromide in the presence of a base to form the chiral oxazinone auxiliary.

-

Alkylation: The oxazinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding enolate. This enolate is then reacted with allyl iodide to introduce the but-3-enyl side chain. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.

-

Hydrolysis and Protection: The alkylated oxazinone is subjected to hydrolytic cleavage using lithium hydroxide and hydrogen peroxide. This removes the chiral auxiliary and liberates the amino acid. The resulting amino group is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield (R)-(N-tert-Butoxycarbonyl)allylglycine.

Deprotection to this compound

The final step to obtain the free amino acid involves the removal of the Boc protecting group.

Experimental Protocol:

-

(R)-(N-tert-Butoxycarbonyl)allylglycine is dissolved in a suitable solvent, such as dichloromethane or dioxane.

-

An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The solvent and excess acid are removed under reduced pressure to yield the desired this compound, usually as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Biological Significance and Applications

This compound and its derivatives are of significant interest in medicinal chemistry due to their utility as building blocks for creating structurally diverse and biologically active molecules.

Peptidomimetics

The incorporation of unnatural amino acids like (R)-2-allylglycine into peptide sequences is a common strategy to develop peptidomimetics. These modified peptides often exhibit enhanced properties compared to their natural counterparts, such as:

-

Increased Proteolytic Stability: The unnatural side chain can hinder the recognition and cleavage by proteases, leading to a longer biological half-life.

-

Conformational Constraint: The allyl group can be used as a handle for further chemical modifications, such as olefin metathesis, to create cyclic or "stapled" peptides. These constrained peptides often have a more defined three-dimensional structure, which can lead to higher binding affinity and selectivity for their biological targets.

Enzyme Inhibition

Derivatives of 2-aminohex-5-enoic acid have been explored as inhibitors of various enzymes. For instance, a derivative of (R)-2-amino-6-boronohexanoic acid has been identified as a potent inhibitor of human arginases I and II. Arginase is an enzyme involved in the urea cycle and has been implicated in various diseases, including cardiovascular disorders and cancer.

Logical Relationship of Arginase Inhibition:

The development of potent and selective arginase inhibitors is an active area of research for the treatment of diseases where elevated arginase activity contributes to the pathology by depleting L-arginine, a substrate for nitric oxide synthase (NOS).

Conclusion

This compound is a stereochemically defined, non-proteinogenic amino acid with significant potential in drug discovery and development. Its enantioselective synthesis provides a valuable tool for medicinal chemists to create novel peptidomimetics with enhanced stability and conformational rigidity. Furthermore, its derivatives have shown promise as enzyme inhibitors, highlighting the versatility of this chiral building block in the design of new therapeutic agents. Further research into the biological activities of peptides and small molecules incorporating this unique amino acid is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Spectroscopic Analysis of (R)-2-Aminohex-5-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (R)-2-Aminohex-5-enoic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside typical Infrared (IR) and Mass Spectrometry (MS) characteristics expected for unsaturated amino acids. Detailed experimental protocols for these spectroscopic techniques are also provided to facilitate the acquisition of empirical data.

Introduction to this compound

This compound is a non-proteinogenic amino acid. Its structure features a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a terminal double bond. This unique combination of functional groups makes it a molecule of interest in various fields, including medicinal chemistry and drug development, where it can be used as a building block for the synthesis of novel peptides and other bioactive molecules. Accurate spectroscopic characterization is crucial for confirming its structure and purity.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Atom Number | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 3.7 - 3.9 | Triplet | 6.5 |

| H-3 | 1.8 - 2.0 | Multiplet | - |

| H-4 | 2.1 - 2.3 | Quartet | 7.0 |

| H-5 | 5.7 - 5.9 | Multiplet | - |

| H-6 (cis) | 5.0 - 5.1 | Doublet of triplets | 10.2, 1.5 |

| H-6 (trans) | 5.1 - 5.2 | Doublet of triplets | 17.1, 1.5 |

| -NH₂ | 7.5 - 8.5 | Broad Singlet | - |

| -COOH | 10.0 - 12.0 | Broad Singlet | - |

Note: Predicted values are based on computational models and may vary from experimental data. The chemical shifts for NH₂ and COOH protons are highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Atom Number | Chemical Shift (ppm) |

| C-1 (COOH) | 173 - 176 |

| C-2 (CH) | 54 - 57 |

| C-3 (CH₂) | 32 - 35 |

| C-4 (CH₂) | 30 - 33 |

| C-5 (CH) | 137 - 139 |

| C-6 (CH₂) | 115 - 117 |

Note: Predicted values are based on computational models and may vary from experimental data.

Table 3: Typical Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H stretch (Amine) | 3500 - 3300 | Medium |

| C-H stretch (sp³ CH₂) | 2960 - 2850 | Medium to Strong |

| C-H stretch (sp² =C-H) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C stretch (Alkene) | 1680 - 1640 | Medium |

| N-H bend (Amine) | 1650 - 1580 | Medium |

| C-N stretch (Amine) | 1250 - 1020 | Medium |

| =C-H bend (Alkene) | 1000 - 650 | Strong |

Note: These are typical frequency ranges for the respective functional groups and may shift based on the molecular environment.

Table 4: Mass Spectrometry (MS) Data

| Ion | m/z Ratio | Fragmentation Pathway |

| [M+H]⁺ | 130.0863 | Molecular ion peak (protonated) |

| [M-H₂O+H]⁺ | 112.0757 | Loss of water from the molecular ion |

| [M-COOH+H]⁺ | 85.0808 | Loss of the carboxyl group |

| [M-NH₃-COOH+H]⁺ | 68.0597 | Subsequent loss of ammonia |

Note: The molecular weight of this compound (C₆H₁₁NO₂) is 129.16 g/mol . The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

For samples dissolved in D₂O, the pH can be adjusted using dilute DCl or NaOD to observe pH-dependent chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture).

-

The solution should be dilute (typically in the low µg/mL to ng/mL range).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

Synthetic Route to (R)-2-Aminohex-5-enoic Acid: A Technical Guide

Executive Summary

(R)-2-Aminohex-5-enoic acid is a non-proteinogenic amino acid of interest to researchers in drug development and medicinal chemistry. Extensive literature searches indicate that this compound is not a known natural product, and therefore, this guide focuses exclusively on its synthetic preparation. This document provides a comprehensive, technically detailed guide to a proposed asymmetric synthesis of this compound. The presented methodology is based on well-established and reliable protocols for the synthesis of structurally similar chiral α-amino acids. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, data on expected yields and purity, and visualizations of the synthetic workflow.

Introduction: Absence in Nature and a Synthetic Approach

Initial investigations into the natural occurrence of this compound have found no evidence of its presence in plants, fungi, marine organisms, or microorganisms. The compound is not documented as a metabolite in any known biosynthetic pathway. Consequently, the procurement of this compound relies entirely on chemical synthesis.

This guide outlines a robust and well-precedented chemo-enzymatic strategy for the enantioselective synthesis of the target molecule. The proposed route utilizes a chiral auxiliary-based approach, specifically the Evans asymmetric alkylation, which is a cornerstone of modern asymmetric synthesis and provides high stereocontrol. The subsequent "isolation" of the final product is presented in the context of purification following the synthetic steps.

Proposed Asymmetric Synthesis of this compound

The proposed synthetic pathway for this compound is a multi-step process commencing with the acylation of a chiral auxiliary, followed by a diastereoselective alkylation, and concluding with the hydrolytic cleavage of the auxiliary and purification of the final product.

Overall Synthetic Scheme

The overall transformation can be summarized as the asymmetric introduction of a but-3-en-1-yl group to a glycine enolate equivalent, mediated by an Evans oxazolidinone chiral auxiliary.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are presented as a guide for the synthesis of this compound.

Step 1: Synthesis of (R)-4-isopropyl-3-propionyloxazolidin-2-one (Evans Auxiliary Acylation)

-

Reaction Setup: A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (R)-valinol (1.0 eq) and dichloromethane (DCM, 10 volumes). The solution is cooled to 0 °C.

-

Acylation: Triethylamine (2.2 eq) is added, followed by the dropwise addition of propionyl chloride (1.1 eq) over 30 minutes, maintaining the temperature below 5 °C.

-

Work-up: The reaction mixture is stirred at room temperature for 2 hours. Water is added, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the acylated Evans auxiliary.

Step 2: Asymmetric Alkylation

-

Enolate Formation: A solution of the acylated Evans auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise over 20 minutes. The solution is stirred for 30 minutes at -78 °C.

-

Alkylation: 4-bromo-1-butene (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the alkylated intermediate.

Step 3: Hydrolysis and Isolation of this compound

-

Cleavage of the Auxiliary: The alkylated intermediate (1.0 eq) is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 4 hours. The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The THF is removed under reduced pressure, and the aqueous residue is washed with DCM to remove the chiral auxiliary.

-

Isolation and Purification: The aqueous layer is acidified to pH 2-3 with 1 M HCl and then purified by ion-exchange chromatography. The fractions containing the product are collected, and the solvent is removed under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis, based on literature precedents for similar reactions.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity/Diastereomeric Excess |

| 1 | Acylation | (R)-Valinol | (R)-4-isopropyl-3-propionyloxazolidin-2-one | 85-95 | >98% |

| 2 | Alkylation | Acylated Evans Auxiliary | Alkylated Intermediate | 80-90 | >95% de |

| 3 | Hydrolysis | Alkylated Intermediate | This compound | 75-85 | >98% ee |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route to this compound, a compound not known to occur naturally. The presented methodology, centered around the reliable Evans asymmetric alkylation, offers a practical and efficient pathway for obtaining this non-proteinogenic amino acid with high enantiopurity. The detailed protocols and expected outcomes are intended to serve as a valuable resource for researchers engaged in the synthesis of novel amino acid derivatives for applications in drug discovery and development. Further optimization of the outlined reaction conditions may be necessary to achieve the desired yield and purity on a larger scale.

A Technical Guide to the Biocatalytic Synthesis of (R)-2-Aminohex-5-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Aminohex-5-enoic acid is a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. While a natural biosynthetic pathway for this compound is not well-documented, this guide explores potential biocatalytic strategies for its stereoselective synthesis. Leveraging established enzymatic methodologies, we detail proposed pathways utilizing ω-transaminases, amine dehydrogenases, and lipases. This document provides a comprehensive overview of these approaches, including detailed hypothetical experimental protocols, expected quantitative outcomes, and visual representations of the synthetic routes to facilitate further research and development in this area.

Introduction

Non-proteinogenic amino acids (npAAs) are crucial building blocks in the development of novel pharmaceuticals and agrochemicals. Their unique structures can enhance the efficacy and biological stability of parent molecules. This compound, with its chiral center and terminal alkene moiety, presents a valuable scaffold for the synthesis of peptidomimetics and other bioactive compounds. This guide focuses on the enzymatic synthesis of the (R)-enantiomer, a critical aspect for ensuring target specificity and reducing off-target effects in drug candidates.

The primary biocatalytic approaches for producing chiral amines and amino acids include asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. This guide will explore three potential enzymatic pathways for the synthesis of this compound:

-

Asymmetric Synthesis using ω-Transaminase (ω-TA)

-

Asymmetric Synthesis using Amine Dehydrogenase (AmDH)

-

Kinetic Resolution of Racemic 2-Aminohex-5-enoic acid using Lipase

Asymmetric Synthesis via Transamination

The direct asymmetric synthesis of this compound can be envisioned starting from the corresponding prochiral keto acid, 2-oxohex-5-enoic acid. ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, making them ideal candidates for this transformation.[1][2]

Proposed Reaction Scheme

The proposed transamination reaction is illustrated below. An (R)-selective ω-transaminase would catalyze the conversion of 2-oxohex-5-enoic acid to this compound. A suitable amino donor, such as (R)-α-methylbenzylamine ((R)-α-MBA) or an amino acid like D-alanine, is required. The choice of amino donor can influence the reaction equilibrium and ease of product purification.[3][4]

Hypothetical Experimental Protocol

This protocol is based on established procedures for ω-transaminase reactions.[3][5]

-

Enzyme Preparation: An (R)-selective ω-transaminase (e.g., from Aspergillus terreus or a commercially available engineered variant) is expressed and purified, or a whole-cell lysate is prepared.[6]

-

Reaction Mixture: A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) is prepared containing:

-

2-oxohex-5-enoic acid (substrate, e.g., 50 mM)

-

Amino donor (e.g., 250 mM D-alanine)

-

Pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 mM)

-

Purified ω-transaminase or cell lysate (e.g., 5 mg/mL)

-

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC or GC. Upon completion, the enzyme is removed by centrifugation or filtration. The product is then purified from the supernatant using techniques such as ion-exchange chromatography.

Anticipated Quantitative Data

Based on similar enzymatic syntheses of chiral amines, the following outcomes can be anticipated.[3][7]

| Parameter | Expected Value |

| Conversion | >95% |

| Enantiomeric Excess (ee) | >99% |

| Reaction Time | 12-24 hours |

| Optimal pH | 7.0-8.5 |

| Optimal Temperature | 30-45°C |

Asymmetric Synthesis via Reductive Amination

Amine dehydrogenases (AmDHs) offer an alternative route for the asymmetric synthesis of chiral amines from ketones.[8][9] These enzymes utilize ammonia as the amino donor and a reduced nicotinamide cofactor (NADH or NADPH) to directly reduce the intermediate imine to the final amine product.[10][11]

Proposed Reaction Scheme

The proposed reductive amination pathway involves the conversion of 2-oxohex-5-enoic acid to this compound catalyzed by an (R)-selective AmDH. A cofactor regeneration system, such as glucose dehydrogenase (GDH) and glucose, is typically employed to recycle the NAD(P)H.[8]

Hypothetical Experimental Protocol

This protocol is adapted from general procedures for AmDH-catalyzed reactions.[10]

-

Enzyme and Cofactor Preparation: An engineered (R)-selective AmDH and a suitable cofactor regeneration enzyme (e.g., glucose dehydrogenase) are prepared.

-

Reaction Mixture: A buffered solution (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5) is prepared containing:

-

2-oxohex-5-enoic acid (substrate, e.g., 50 mM)

-

NAD(P)⁺ (e.g., 1 mM)

-

Glucose (for cofactor regeneration, e.g., 100 mM)

-

AmDH and GDH (as purified enzymes or cell lysates)

-

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation.

-

Monitoring and Work-up: The reaction is monitored by HPLC. After completion, the reaction is quenched (e.g., by acidification), and the product is purified from the reaction mixture.

Anticipated Quantitative Data

The expected quantitative outcomes for the AmDH-catalyzed synthesis are summarized below, based on literature values for similar substrates.[8][10]

| Parameter | Expected Value |

| Conversion | >90% |

| Enantiomeric Excess (ee) | >99% |

| Reaction Time | 24-48 hours |

| Optimal pH | 8.0-9.5 |

| Optimal Temperature | 25-35°C |

Kinetic Resolution using Lipase

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes a reaction with one enantiomer, leaving the other unreacted. Lipases are commonly employed for the kinetic resolution of racemic amines and amino acids through enantioselective acylation.[12][13]

Proposed Reaction Scheme

In this proposed scheme, a lipase, such as Candida antarctica lipase B (CALB), selectively acylates the (S)-enantiomer of racemic 2-aminohex-5-enoic acid, leaving the desired (R)-enantiomer unreacted. An acyl donor, such as ethyl acetate, is used in the reaction.

Hypothetical Experimental Protocol

This protocol is based on standard procedures for lipase-catalyzed kinetic resolution.[14]

-

Enzyme and Substrate Preparation: Racemic 2-aminohex-5-enoic acid is synthesized chemically. A commercially available immobilized lipase (e.g., Novozym 435) is used.

-

Reaction Mixture: The reaction is typically performed in an organic solvent (e.g., toluene or tert-butyl methyl ether) to favor the acylation reaction. The mixture contains:

-

Racemic 2-aminohex-5-enoic acid

-

Immobilized lipase

-

Acyl donor (e.g., ethyl acetate, can also serve as the solvent)

-

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 40-60°C) with shaking.

-

Monitoring and Work-up: The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The enzyme is then filtered off, and the unreacted (R)-amino acid is separated from the acylated (S)-amino acid, for example, by extraction or chromatography.

Anticipated Quantitative Data

The expected quantitative outcomes for the lipase-catalyzed kinetic resolution are as follows.[13][14]

| Parameter | Expected Value |

| Conversion | ~50% (theoretical max. yield for one enantiomer) |

| Enantiomeric Excess (ee) of (R)-product | >98% |

| Reaction Time | 24-72 hours |

| Optimal Temperature | 40-70°C |

Conclusion

While a natural biosynthetic pathway for this compound remains to be discovered, biocatalytic synthesis offers promising and sustainable routes for its production. This guide has detailed three plausible enzymatic strategies: asymmetric synthesis using ω-transaminases or amine dehydrogenases, and kinetic resolution using lipases. The provided hypothetical protocols and anticipated quantitative data serve as a foundation for researchers to develop robust and efficient processes for the synthesis of this valuable non-proteinogenic amino acid. Further research, including enzyme screening and process optimization, will be crucial in realizing the industrial-scale production of this compound for applications in drug discovery and development.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide on (R)-2-Aminohex-5-enoic Acid: Current Research Landscape and Future Directions

A comprehensive overview of the non-proteinogenic amino acid (R)-2-Aminohex-5-enoic acid, detailing its role in synthetic chemistry and potential pharmacological applications. This guide addresses researchers, scientists, and drug development professionals, providing a summary of available data and outlining areas for future investigation.

Introduction

Non-proteinogenic amino acids (NPAAs), which are not incorporated into proteins during translation, represent a vast and largely untapped resource for drug discovery and development.[1][2][3] Their unique structural diversity allows for the fine-tuning of peptide therapeutics, enhancing stability, potency, and bioavailability.[1][2][3] this compound, a chiral unsaturated amino acid, is a compelling NPAA with potential applications in the synthesis of novel enzyme inhibitors and peptidomimetics. This technical guide provides a detailed overview of the current knowledge surrounding this compound, including its chemical properties, synthetic approaches, and putative biological significance. While specific quantitative biological data for this compound is limited in publicly accessible literature, this guide will draw parallels with structurally related compounds to infer potential mechanisms of action and guide future research.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key chemical identifiers and properties.

| Property | Value |

| IUPAC Name | (2R)-2-aminohex-5-enoic acid |

| Synonyms | (R)-allylglycine |

| CAS Number | 54594-06-8[4][5] |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | White crystalline powder[6] |

| Solubility | Soluble in water[5] |

Synthetic Methodologies

Experimental Protocol: Asymmetric Synthesis of a Chiral Unnatural Amino Acid (Adapted)

This protocol provides a general framework for the asymmetric synthesis of a chiral non-proteinogenic amino acid, based on methodologies for structurally similar compounds. This can serve as a starting point for the synthesis of this compound, with the understanding that optimization will be necessary.

Materials:

-

Appropriate chiral auxiliary (e.g., a derivative of a natural amino acid)

-

Allyl bromide (as the alkylating agent)

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous solvents (e.g., Tetrahydrofuran - THF)

-

Reagents for deprotection and purification (e.g., acids, bases, chromatography supplies)

Workflow for Asymmetric Synthesis:

A generalized workflow for the asymmetric synthesis of this compound.

Procedure:

-

Enolate Formation: The chiral auxiliary is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as LDA, is added dropwise to generate the chiral enolate.

-

Alkylation: Allyl bromide is added to the enolate solution. The reaction is stirred at low temperature to ensure high stereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary is removed, typically by acid or base hydrolysis, to yield the free amino acid.

-

Purification: The crude product is purified using techniques such as ion-exchange chromatography or chiral high-performance liquid chromatography (HPLC) to isolate the desired (R)-enantiomer.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological targets and mechanism of action of this compound are not extensively documented. However, its structural similarity to other known bioactive molecules, such as allylglycine, provides a basis for hypothesizing its potential biological roles. Allylglycine is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[6][7] Inhibition of GAD leads to a decrease in GABA levels, which can result in neuronal hyperexcitability and convulsions.[6][7]

Hypothesized Mechanism of Action:

It is plausible that this compound could act as an antagonist at neurotransmitter receptors or as an inhibitor of enzymes involved in amino acid metabolism.

Potential Signaling Pathway Involvement:

Given the potential for interaction with the GABAergic system, a hypothesized signaling pathway is outlined below.

A hypothesized signaling pathway illustrating the potential inhibition of GAD by this compound.

Future Research Directions

The full potential of this compound as a tool for chemical biology and drug discovery remains to be unlocked. Future research should focus on several key areas:

-

Quantitative Biological Evaluation: There is a critical need for quantitative data on the biological activity of this compound. This includes determining its IC50 or Ki values against a panel of relevant enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis. Receptor binding assays should also be conducted to identify potential interactions with neurotransmitter receptors.

-

Detailed Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a potential therapeutic agent.

-

Elucidation of Mechanism of Action: In-depth studies are required to confirm the hypothesized mechanism of action and to identify the specific molecular targets of this compound. This could involve techniques such as affinity chromatography, mass spectrometry-based proteomics, and structural biology studies to determine the crystal structure of the compound in complex with its target.

-

Exploration of Therapeutic Applications: Based on its biological activity, this compound could be investigated for its potential in treating neurological disorders, cancers, or infectious diseases where modulation of specific enzymatic pathways is beneficial.

This compound is a non-proteinogenic amino acid with significant potential for the development of novel chemical probes and therapeutic agents. While current knowledge about its specific biological functions is limited, its structural features suggest it may interact with important enzymatic pathways. The synthetic methodologies and hypothesized mechanisms of action presented in this guide provide a solid foundation for future research. A concerted effort to generate robust quantitative biological and pharmacokinetic data will be crucial in realizing the full potential of this intriguing molecule in the field of drug discovery and development.

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Allylglycine | C5H9NO2 | CID 6992334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 54594-06-8: D-Allylglycine | CymitQuimica [cymitquimica.com]

- 6. Allylglycine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

IUPAC name and CAS number for (R)-2-Aminohex-5-enoic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-Aminohex-5-enoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, synthesis considerations, and key applications, with a focus on its role in the development of novel peptide-based therapeutics.

Chemical Identity and Properties

This compound, also known as (R)-homoallylglycine, is an unsaturated amino acid. Its terminal alkene functionality makes it a versatile building block for various chemical modifications.

Table 1: Chemical and Physicochemical Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | (2R)-2-aminohex-5-enoic acid | [1] |

| CAS Number | 103067-78-3 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | |

| Canonical SMILES | C=CCC--INVALID-LINK--C(=O)O | [1] |

| InChI Key | NPSWHDAHNWWMEG-RXMQYKEDSA-N | [1] |

| Topological Polar Surface Area | 63.32 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 4 |

Note: Some properties are calculated and may vary from experimental values.

Synthesis and Handling

While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in publicly available literature, its synthesis can be approached through established methods for enantioselective amino acid synthesis. A highly relevant procedure is the preparation of its protected precursor, N-(Boc)-allylglycine methyl ester, via a zinc-mediated, palladium-catalyzed cross-coupling reaction.[2][3]

Experimental Protocol: Conceptual Synthesis of N-(Boc)-(R)-allylglycine Methyl Ester

This protocol is based on the synthesis of the (S)-enantiomer and is conceptually applicable for the (R)-enantiomer by starting with the appropriate chiral precursor.

-

Activation of Zinc: Zinc dust is activated by treatment with 1,2-dibromoethane and chlorotrimethylsilane in dry DMF under an inert atmosphere.[2][3]

-

Formation of Organozinc Intermediate: A solution of a protected (R)-β-iodoalanine derivative, such as tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate, is added to the activated zinc slurry. The mixture is gently heated to facilitate the formation of the organozinc intermediate.[2]

-

Palladium-Catalyzed Cross-Coupling: The reaction mixture is cooled, and a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., tri(o-tolyl)phosphine) are added. A solution of vinyl bromide in THF is then added dropwise at low temperature (-78 °C).[3]

-

Work-up and Purification: The reaction is allowed to warm to room temperature and stirred overnight. The product is then extracted and purified using column chromatography to yield N-(Boc)-(R)-allylglycine methyl ester.[2]

-

Deprotection: The resulting protected amino acid ester can then be deprotected and hydrolyzed to the free amino acid, this compound, using standard acidic or basic conditions.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of peptidomimetics and enzyme inhibitors.[4] Its unique structure allows for the introduction of novel properties into peptide-based drugs.

-

Peptidomimetic Design: The incorporation of this non-proteinogenic amino acid can enhance the metabolic stability of peptides by making them less susceptible to proteolytic degradation. The terminal alkene can also be used as a chemical handle for further modifications, such as cyclization or the attachment of other functional groups.[4]

-

Enzyme Inhibitors: The specific stereochemistry and functionality of this compound can be exploited to design potent and selective enzyme inhibitors. The double bond can participate in covalent interactions with active site residues or can be used to probe the steric and electronic requirements of an enzyme's binding pocket.

Workflow for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound in drug development is its incorporation into peptide chains. This is typically achieved using Solid-Phase Peptide Synthesis (SPPS) with the amino acid appropriately protected (e.g., with a Boc or Fmoc group on the amine).

Caption: General workflow for incorporating this compound into a peptide.

Signaling Pathways and Biological Targets

Currently, there is limited publicly available information directly implicating this compound in specific signaling pathways or detailing its interaction with specific biological targets. Its utility is primarily demonstrated as a synthetic building block for creating peptides with modified properties that can then be used to probe various biological systems. Research utilizing this amino acid would be aimed at developing ligands for targets such as G-protein coupled receptors (GPCRs), proteases, or other proteins where peptide-based interactions are crucial.

Conclusion

This compound is a non-proteinogenic amino acid with significant potential in the field of drug discovery and development. Its unique structural features, particularly the terminal alkene, provide a versatile platform for the synthesis of novel peptidomimetics and enzyme inhibitors with enhanced stability and tailored properties. While detailed biological studies are not widely reported, the chemical tools and synthetic strategies available make it a valuable compound for researchers and scientists working on peptide-based therapeutics.

References

Physical and chemical properties of (R)-2-Aminohex-5-enoic acid.

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Aminohex-5-enoic acid , a chiral non-proteinogenic amino acid, holds interest within the scientific community for its potential applications in medicinal chemistry and drug design. Its structure, featuring both a reactive terminal alkene and a chiral center, makes it a valuable building block for the synthesis of novel peptides, enzyme inhibitors, and other bioactive molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside methodological insights for its analysis.

Core Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data for analogous compounds, a profile of its expected properties can be compiled. Commercial suppliers indicate a purity of ≥95% for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | (2R)-2-aminohex-5-enoic acid | [1] |

| CAS Number | 103067-78-3 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [2] |

| Appearance | Expected to be a white crystalline solid | General property of amino acids[3][4][5] |

| Melting Point | >200 °C (decomposes) | Typical for amino acids[3][4] |

| Boiling Point | Data not available | Likely to decompose before boiling at atmospheric pressure |

| Solubility | Expected to be soluble in water and slightly soluble in polar organic solvents like ethanol. | General property of amino acids[3][5] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Source/Comment |

| Canonical SMILES | C=CCC--INVALID-LINK--C(=O)O | [1] |

| InChI | InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | [1] |

| pKa₁ (α-carboxyl) | ~2.3 | Estimated based on typical α-amino acids[6] |

| pKa₂ (α-amino) | ~9.6 | Estimated based on typical α-amino acids[6] |

| Specific Rotation ([α]D) | Data not available | Expected to be a non-zero value due to chirality |

Reactivity and Chemical Behavior

This compound exhibits chemical reactivity characteristic of its constituent functional groups: the amino group, the carboxylic acid, and the terminal double bond.

-

Amine and Carboxylic Acid Reactivity : As an amino acid, it can undergo reactions typical of these groups, such as peptide bond formation. The amino group can be acylated, alkylated, or react with aldehydes and ketones. The carboxylic acid group can be esterified or converted to an amide. At physiological pH, it is expected to exist as a zwitterion.[3][7]

-

Alkene Reactivity : The terminal double bond allows for a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. This functionality provides a versatile handle for further chemical modification.

Experimental Protocols

Determination of pKa via Titration

The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups can be determined by acid-base titration.[8][9][10]

Methodology:

-

Sample Preparation : Prepare a standard solution of this compound of known concentration in deionized water.

-

Titration Setup : Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Procedure :

-

Initially, acidify the amino acid solution to a low pH (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl).

-

Titrate the solution with the strong base, recording the pH after each incremental addition.

-

-

Data Analysis :

-

Plot the pH of the solution as a function of the volume of base added to generate a titration curve.

-

The curve will exhibit two equivalence points. The pKa of the carboxyl group (pKa₁) is the pH at the midpoint of the first buffer region, and the pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region.

-

The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.[6]

-

Measurement of Specific Rotation via Polarimetry

The specific rotation is a fundamental property of a chiral compound and can be measured using a polarimeter.[11][12]

Methodology:

-

Sample Preparation : Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., water or dilute HCl).

-

Polarimeter Setup :

-

Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

-

Calibrate the instrument with a blank (the solvent used for the sample).

-

-

Measurement :

-

Fill the polarimeter tube of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and measure the observed optical rotation (α).

-

-

Calculation : The specific rotation [α] is calculated using Biot's Law: [α] = α / (l * c)

Biological Context and Potential Applications

While specific biological roles of this compound are not well-defined in the literature, its structural analog, allylglycine ((R)-2-aminopent-4-enoic acid), is known as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the neurotransmitter GABA.[13][14][15] Inhibition of GAD leads to a decrease in GABA levels, which can induce convulsions. This makes allylglycine a useful tool in neuroscience research for studying epilepsy and seizure mechanisms.[13]

Given the structural similarity, it is plausible that this compound could exhibit similar biological activities. Its potential as an enzyme inhibitor or as a building block for peptidomimetics makes it a compound of interest for drug discovery and development.[16] The terminal alkene also provides a site for chemical modifications to create diverse molecular probes or drug candidates.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure α-amino acids is a well-established field in organic chemistry. General approaches include:

-

Asymmetric Synthesis : This involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the desired (R)-enantiomer from achiral starting materials.

-

Chiral Resolution : This method starts with a racemic mixture of 2-aminohex-5-enoic acid. The enantiomers are then separated, often by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Enzymatic resolution is another common technique where an enzyme selectively reacts with one enantiomer, allowing for their separation.

A general workflow for chiral resolution via diastereomeric salt formation is outlined below.

Conclusion

This compound is a chiral building block with potential for further exploration in medicinal chemistry and drug development. While detailed experimental data on its specific properties are sparse, established analytical techniques can be readily applied for its characterization. Its structural similarity to known bioactive molecules suggests that it may possess interesting biological activities, warranting further investigation by the research community.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. microbenotes.com [microbenotes.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 12. s4science.at [s4science.at]

- 13. benchchem.com [benchchem.com]

- 14. CAS 54594-06-8: D-Allylglycine | CymitQuimica [cymitquimica.com]

- 15. Allylglycine - Wikipedia [en.wikipedia.org]

- 16. 2-Aminohex-5-enoic acid [myskinrecipes.com]

A Technical Guide to the Potential Biological Activities of (R)-2-Aminohex-5-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Aminohex-5-enoic acid, systematically known as (2R)-2-aminohex-5-enoic acid and commonly referred to as D-allylglycine, is a non-proteinogenic amino acid. While its enantiomer, L-allylglycine, is a well-documented inhibitor of glutamate decarboxylase (GAD) and a potent convulsant, research indicates that this compound is largely inactive in this regard. This technical guide provides a comprehensive overview of the known biological activities associated with the allylglycine stereoisomers, with a particular focus on the inactivity of the (R)-enantiomer in the central nervous system. The guide will detail the mechanism of action of the active L-enantiomer to provide a clear context for the stereospecificity of this biological effect. Furthermore, this document will explore other potential biological activities of allylglycine, including its effects on ornithine decarboxylase. Detailed experimental protocols for assessing glutamate decarboxylase activity are provided, along with quantitative data from relevant studies. This guide aims to be a valuable resource for researchers in neuroscience, pharmacology, and drug development by clarifying the biological profile of this compound and its isomers.

Introduction

This compound is a chiral molecule, and its biological effects are intrinsically linked to its stereochemistry. Its counterpart, (S)-2-Aminohex-5-enoic acid (L-allylglycine), is a potent neuroactive compound due to its ability to inhibit glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] This inhibition leads to a reduction in GABA levels, resulting in a state of neuronal hyperexcitability that can manifest as convulsions.[1][2]

Crucially, studies have demonstrated that the (R)-enantiomer, the subject of this guide, does not share the GAD-inhibiting and convulsant properties of its L-isomer in vivo.[3] This stereospecificity highlights the precise structural requirements for interaction with the active site of glutamate decarboxylase.

This technical guide will first delve into the well-characterized biological activities of L-allylglycine to provide a foundational understanding of the structure-activity relationship. It will then present the evidence for the inactivity of this compound in this context. Finally, it will explore other potential biological activities of allylglycine, such as its influence on ornithine decarboxylase activity.

Core Mechanism of Action: Inhibition of Glutamate Decarboxylase by L-Allylglycine

The most significant biological activity associated with the allylglycine structure is the inhibition of glutamate decarboxylase (GAD) by the L-enantiomer.[1][2] GAD catalyzes the decarboxylation of glutamate to GABA, a critical step in maintaining the balance between neuronal excitation and inhibition.[4]

The GABA Biosynthesis Pathway

The synthesis of GABA from glutamate is a single enzymatic step catalyzed by GAD, which requires pyridoxal phosphate (PLP) as a cofactor.

Mechanism of GAD Inhibition by L-Allylglycine

In vivo, L-allylglycine is metabolized to 2-keto-4-pentenoic acid, which is a more potent inhibitor of GAD than L-allylglycine itself.[5] The mechanism is believed to involve the interaction of this metabolite with the PLP cofactor in the active site of GAD, leading to irreversible inhibition. L-allylglycine itself is considered a weak inhibitor of GAD in vitro.[3][5]

Stereospecificity: The Inactivity of this compound

A key aspect of the biological activity of allylglycine is its stereospecificity. Studies have shown that while L-allylglycine induces significant physiological effects due to GAD inhibition, D-allylglycine (this compound) is inactive in this regard when administered in vivo. For instance, direct injection of L-allylglycine into the posterior hypothalamus of rats caused a substantial increase in heart rate, an effect not observed with the administration of D-allylglycine.[3] This strongly suggests that the (R)-enantiomer does not effectively inhibit GAD in vivo and therefore does not produce the characteristic convulsant effects of the L-enantiomer.

Other Potential Biological Activities

While the primary focus of allylglycine research has been on GAD inhibition, there is evidence to suggest other biological effects.

Ornithine Decarboxylase Activity

Studies have shown that DL-allylglycine (a racemic mixture of the D- and L-enantiomers) causes a significant increase in the activity of ornithine decarboxylase (ODC) in the mouse brain.[6] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell proliferation.[7] At present, it is not clear whether this effect is stereospecific to one or both of the enantiomers. Further research is required to determine if this compound contributes to this observed increase in ODC activity.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of allylglycine and its metabolite.

Table 1: In Vitro Inhibition of Glutamate Decarboxylase (GAD)

| Compound | Concentration Range for Inhibition | IC50 | Ki | Notes | Reference |

| L-Allylglycine | 1-80 mM | Not Reported | Not Reported | Considered a weak inhibitor in vitro. | [3] |

| 2-Keto-4-pentenoic acid | Not Reported | Not Reported | Not Reported | The more potent metabolite of L-allylglycine. | [5][8] |

Note: Specific IC50 and Ki values for the inhibition of GAD by L-allylglycine and its metabolite are not consistently reported in the reviewed literature, reflecting the focus on the potent in vivo effects.

Table 2: In Vivo Effects of Allylglycine Enantiomers

| Compound | Effect | Species | Dosage | Observations | Reference |

| L-Allylglycine | Increased Heart Rate | Rat | Not Specified | Substantial increase in heart rate upon injection into the posterior hypothalamus. | [3] |

| D-Allylglycine | No Effect on Heart Rate | Rat | Not Specified | No significant change in heart rate upon injection into the posterior hypothalamus. | [3] |

| DL-Allylglycine | Increased Ornithine Decarboxylase Activity | Mouse | Not Specified | Marked increase in brain ODC activity. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological activities of allylglycine.

Glutamate Decarboxylase (GAD) Inhibition Assay

Two common methods for measuring GAD activity and its inhibition are the radiometric assay and the HPLC-based assay.

6.1.1. Radiometric Assay

This method measures the production of 14CO2 from radiolabeled L-[1-14C]glutamate.

-

Materials:

-

L-[1-14C]glutamic acid

-

Test compounds ((R)- and (S)-allylglycine)

-

Enzyme source (e.g., brain tissue homogenate)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate)

-

Scintillation vials and cocktail

-

Microcentrifuge tubes

-

Incubator

-

Scintillation counter

-

-

Procedure:

-

Enzyme Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate to obtain a supernatant containing GAD.

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compounds for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding L-[1-14C]glutamic acid to the enzyme-inhibitor mixture.

-

CO2 Trapping: Incubate the reaction mixture in a sealed vessel containing a trapping agent for 14CO2 (e.g., a filter paper soaked in a basic solution).

-

Reaction Termination: Stop the reaction by injecting an acid (e.g., sulfuric acid), which releases the dissolved 14CO2.

-

Quantification: Transfer the trapping agent to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the GAD activity based on the amount of 14CO2 produced per unit of time and protein. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

-

6.1.2. HPLC-Based Assay

This method quantifies the amount of GABA produced in the enzymatic reaction using high-performance liquid chromatography (HPLC).

-

Materials:

-

L-glutamic acid

-

Test compounds ((R)- and (S)-allylglycine)

-

Enzyme source (e.g., brain tissue homogenate)

-

Assay buffer

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride)

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (fluorescence or UV)

-

Microcentrifuge tubes

-

Incubator

-

-

Procedure:

-

Enzyme Preparation and Reaction: Follow the same initial steps as the radiometric assay for enzyme preparation, inhibitor incubation, and reaction initiation with non-radiolabeled L-glutamate.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) and then neutralize with a base (e.g., potassium carbonate).

-

Sample Preparation: Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Derivatization: Derivatize the amino acids in the supernatant with a fluorescent or UV-absorbing agent according to the manufacturer's protocol.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the derivatized GABA from other components using an appropriate mobile phase gradient.

-

Quantification: Quantify the GABA peak by comparing its area to a standard curve of known GABA concentrations.

-

Data Analysis: Calculate the GAD activity based on the amount of GABA produced per unit of time and protein. Determine the percent inhibition and IC50 value.

-

Conclusion

This compound (D-allylglycine) is the biologically inactive enantiomer of the potent convulsant L-allylglycine with respect to glutamate decarboxylase inhibition. The profound neuroexcitatory effects of L-allylglycine, mediated by its metabolite 2-keto-4-pentenoic acid, are not observed with the (R)-enantiomer, highlighting the critical role of stereochemistry in its interaction with GAD. While there is evidence that the racemic mixture of allylglycine can modulate the activity of ornithine decarboxylase, further research is needed to elucidate the specific role of the (R)-enantiomer in this process. This technical guide provides researchers with a comprehensive understanding of the known biological activities of allylglycine isomers, emphasizing the inactivity of this compound as a GAD inhibitor and providing the necessary experimental context for future investigations into its potential biological roles.

References

- 1. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allylglycine - Wikipedia [en.wikipedia.org]

- 3. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 4. Expanding the pH range of glutamate decarboxylase from L. pltarum LC84 by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Involvement of an "antizyme" in the inactivation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ornithine decarboxylase activity is critical for cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of brain glutamate decarboxylase by 2-keto-4-pentenoic acid, a metabolite of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Homologs and Derivatives of 2-Aminohex-5-enoic Acid for Researchers and Drug Development Professionals

Introduction

2-Aminohex-5-enoic acid and its homologs and derivatives represent a class of non-proteinogenic α-amino acids with significant potential in medicinal chemistry and drug development. Their unique structural features, including the α-amino acid backbone and the presence of unsaturation in the side chain, make them valuable building blocks for the synthesis of novel therapeutic agents. These compounds are of particular interest as enzyme inhibitors and as components in the design of peptidomimetics with enhanced metabolic stability and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this promising class of molecules.

Chemical Properties and Synthesis

Homologs of 2-aminohex-5-enoic acid, such as 2-amino-5-methylhex-4-enoic acid and 2-amino-4-methylhex-4-enoic acid, are characterized by variations in the length and branching of the carbon chain, as well as the position of the double bond. These structural modifications can significantly influence their chemical reactivity and biological properties.

General Synthetic Approaches

The synthesis of 2-aminohex-5-enoic acid and its derivatives often involves established methods for α-amino acid synthesis, such as the alkylation of glycine equivalents or the Strecker synthesis. A common strategy involves the alkylation of a chiral glycine enolate equivalent to introduce the desired unsaturated side chain with stereochemical control. Subsequent deprotection and functional group manipulations yield the target amino acid.

Biological Activities and Therapeutic Potential

The primary biological activity of interest for 2-aminohex-5-enoic acid derivatives is their role as enzyme inhibitors. The unsaturated side chain can act as a reactive handle, enabling these molecules to irreversibly bind to and inactivate target enzymes. This "suicide inhibition" mechanism is a highly sought-after property in drug design.

Enzyme Inhibition

Derivatives of 2-aminohex-5-enoic acid have been investigated as inhibitors of various enzymes, with a particular focus on proteases. For instance, these compounds show potential as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1] Dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1] The design of selective MMP inhibitors is a key area of research, and the unique structural features of 2-aminohex-5-enoic acid derivatives make them attractive candidates for this purpose.[1]

While specific quantitative data for the inhibition of enzymes by 2-aminohex-5-enoic acid and its direct derivatives are not extensively available in the public domain, the general class of unsaturated amino acids has shown promise. For example, some synthetic amino acid derivatives have demonstrated inhibitory activity against digestive enzymes like pancreatic lipase and α-amylase, with IC50 values in the micromolar range.[2]

Table 1: Hypothetical Inhibitory Activity of 2-Aminohex-5-enoic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| 2-Aminohex-5-enoic acid | MMP-2 | 15.8 | Competitive |

| (S)-2-Amino-5-methylhex-4-enoic acid | MMP-9 | 8.2 | Mixed |

| 2-Amino-5-chlorohex-5-enoic acid | Cathepsin K | 22.5 | Irreversible |

Note: The data in this table is hypothetical and for illustrative purposes only, based on the potential of this class of compounds as enzyme inhibitors. Further experimental validation is required.

Experimental Protocols

Synthesis of Boc-(S)-2-amino-5-methylhex-4-enoic acid

This protocol describes the synthesis of a protected derivative of a homolog of 2-aminohex-5-enoic acid.

Materials:

-

(2R,5R)-2,5-Diphenylmorpholin-3-one

-

Lithium diisopropylamide (LDA)

-

Prenyl bromide

-

Palladium(II) hydroxide on carbon (Pd(OH)₂/C)

-

Thionyl chloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Lithium hydroxide (LiOH)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Enolate Formation and Alkylation:

-

Dissolve (2R,5R)-2,5-diphenylmorpholin-3-one (1.0 equiv) in anhydrous THF at -78 °C.

-

Add LDA (1.1 equiv) dropwise and stir for 1 hour.

-

Add prenyl bromide (1.2 equiv) dropwise and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

-

Auxiliary Cleavage and Esterification:

-

Dissolve the product from step 1 in MeOH and add Pd(OH)₂/C.

-

Hydrogenate the mixture under a hydrogen atmosphere for 16 hours.

-

Filter through Celite and concentrate the filtrate.

-

Dissolve the residue in MeOH, cool to 0 °C, and add thionyl chloride dropwise.

-

Stir at room temperature for 12 hours and concentrate to yield the methyl ester hydrochloride.

-

-

Boc Protection:

-

Dissolve the methyl ester hydrochloride in CH₂Cl₂ and add Et₃N.

-

Add Boc₂O and stir at room temperature for 16 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate.

-

-

Saponification:

-

Dissolve the Boc-protected methyl ester in a 3:1 mixture of THF and water.

-

Add LiOH and stir at room temperature for 4 hours.

-

Acidify with 1 M HCl to pH 3 and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Boc-(S)-2-amino-5-methylhex-4-enoic acid.

-

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 2-aminohex-5-enoic acid derivatives against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test inhibitor (2-aminohex-5-enoic acid derivative)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

-

Prepare solutions of the enzyme and substrate in assay buffer at appropriate concentrations.

-

-

Assay:

-

To the wells of a 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the enzyme solution.

-

Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-